TD 1 (peptide)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It was the first peptide discovered using phage display technology to enhance transdermal delivery of macromolecules . This peptide has gained significant attention due to its ability to overcome the skin barrier and facilitate the delivery of hydrophilic macromolecules, such as proteins, through the skin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: TD 1 (peptide) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The process involves the following steps:

Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

Deprotection: The amino-protecting group is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, activated by a coupling reagent, is added to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of TD 1 (peptide) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Large-scale SPPS: Automated synthesizers facilitate the sequential addition of amino acids.

Purification: High-performance liquid chromatography (HPLC) is used to purify the peptide.

Quality Control: Mass spectrometry and other analytical techniques ensure the purity and identity of the peptide.

Analyse Des Réactions Chimiques

Types of Reactions: TD 1 (peptide) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in thiol-disulfide exchange reactions due to the presence of cysteine residues .

Common Reagents and Conditions:

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure are commonly used for peptide bond formation.

Cleavage Reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin.

Thiol-Disulfide Exchange: Dithiothreitol (DTT) can be used to reduce disulfide bonds.

Major Products:

Peptide Fragments: Cleavage reactions yield peptide fragments.

Disulfide-Linked Peptides: Thiol-disulfide exchange reactions can form disulfide-linked peptides.

Applications De Recherche Scientifique

TD 1 (peptide) has a wide range of applications in scientific research:

Mécanisme D'action

TD 1 (peptide) enhances transdermal delivery by interacting with skin proteins and creating transient openings in the skin barrier . It binds to the Na+/K±ATPase beta-subunit (ATP1B1) and interacts with keratin in the skin, facilitating the penetration of macromolecules . This mechanism allows hydrophilic molecules to bypass the stratum corneum and reach deeper layers of the skin .

Comparaison Avec Des Composés Similaires

Cell-Penetrating Peptides (CPPs): Peptides like polyarginine and TAT peptide also enhance cellular uptake of macromolecules.

Skin Penetration Enhancement Peptides (SPEPs): Peptides such as SPACE peptide and dermis-localizing peptides share similar functions.

Uniqueness of TD 1 (Peptide): TD 1 (peptide) is unique in its ability to enhance transdermal delivery specifically through the skin barrier, making it particularly valuable for transdermal drug delivery applications . Its discovery using phage display technology also sets it apart from other peptides .

Propriétés

Numéro CAS |

918629-48-8 |

|---|---|

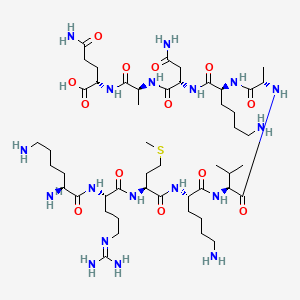

Formule moléculaire |

C₄₀H₆₆N₁₄O₁₆S₂ |

Poids moléculaire |

1063.17 |

Séquence |

One Letter Code: ACSSSPSKHCG |

Synonymes |

TD 1 (peptide) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

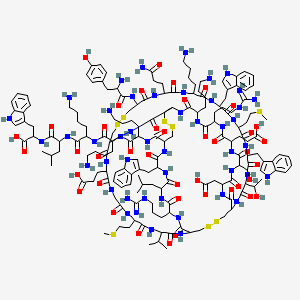

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

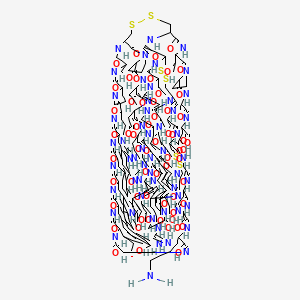

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)

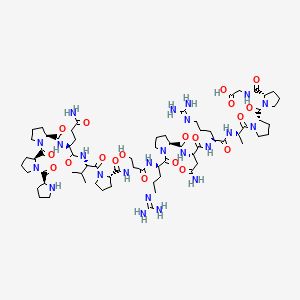

![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)